molecular formula C12H18O2 B128256 3-(Benzyloxy)-2,2-dimethylpropan-1-ol CAS No. 66582-32-9

3-(Benzyloxy)-2,2-dimethylpropan-1-ol

Cat. No.: B128256
CAS No.: 66582-32-9
M. Wt: 194.27 g/mol
InChI Key: SGGGHAPHBMPBBV-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2,2-dimethylpropan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis in Carboxylation Reactions

3-(Benzyloxy)-2,2-dimethylpropan-1-ol has been utilized in catalytic processes, particularly in the carboxylation of aryl- and alkenylboronic esters with carbon dioxide. This method is significant for preparing functionalized aryl- and alkenyl-carboxylic acids, offering good yields and a useful approach for diverse applications (Ukai, Aoki, Takaya, & Iwasawa, 2006).

Synthesis of Complex Molecules

The compound plays a crucial role in synthesizing complex molecules. For instance, it has been used as a starting material in the synthesis of moenocinol, involving several steps to create this biologically significant compound (Stumpp & Schmidt, 1986).

Chemical Synthesis Processes

In chemical synthesis, this compound is produced through the hydrogenation of 5,5-dimethyl-2-phenyl-[1,3]dioxane. Investigations in this area have focused on the efficiency and conditions of this hydrogenation process, using various copper-loaded catalysts (Paczkowski & Hölderich, 1997).

Stereocontrolled Synthesis Applications

It also finds application in stereocontrolled synthesis, particularly in the creation of glycosides and glycosyl esters. This involves the use of its esters for enabling the synthesis of beta-glucosides and alpha-mannosides with high yield and selectivity (Crich & Cai, 2007).

Properties

IUPAC Name

2,2-dimethyl-3-phenylmethoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-12(2,9-13)10-14-8-11-6-4-3-5-7-11/h3-7,13H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGGHAPHBMPBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456167
Record name 1-Propanol, 2,2-dimethyl-3-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66582-32-9
Record name 1-Propanol, 2,2-dimethyl-3-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 29.0 g (1.2 moles) of sodium hydride and 200 ml of dry DMF was stirred under an atmosphere of N2 and cooled with an ice-water bath. A solution of 125 g (1.20 moles) of 2,2-dimethylpropandiol in 100 ml of dry DMF was added with stirring. After the hydrogen gas evolution ceased, 139 ml (1.20 moles) of benzyl chloride was added and the reaction mixture was stirred at room temperature overnight. The resulting reaction solution was poured into ice-water (300 ml) and the aqueous solution was extracted with ethyl ether three times. The organic solutions were combined and washed with NaCl solution and then dried over Na2SO4. The residue, after removal of solvent, was distilled through a vigreux column to obtain the title compound, bp. 85°-87°/0.02 mmHg, as a colorless liquid.
Quantity
29 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
139 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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